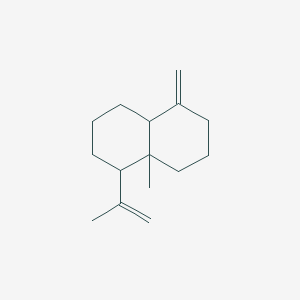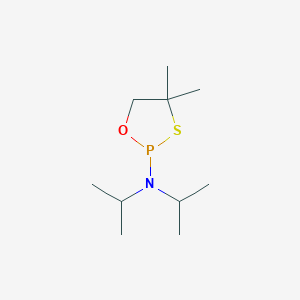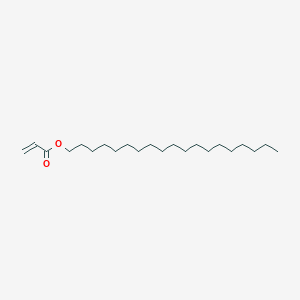
Nonadecyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonadecyl prop-2-enoate is an ester derived from the reaction between nonadecanol and acrylic acid. This compound belongs to the family of acrylates, which are known for their diverse applications in various fields due to their unique chemical properties. This compound is characterized by its long nonadecyl chain, which imparts hydrophobic properties, making it useful in applications requiring water resistance.
準備方法
Synthetic Routes and Reaction Conditions
Nonadecyl prop-2-enoate can be synthesized through the esterification of nonadecanol with acrylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where nonadecanol and acrylic acid are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water formed is continuously removed. The resulting ester is then purified through distillation or other separation techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Nonadecyl prop-2-enoate undergoes various chemical reactions typical of acrylates, including:
Polymerization: The vinyl group in the acrylate moiety can undergo free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nonadecanol and acrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or thiols can add across the double bond under mild conditions.
Major Products Formed
Polymerization: Polymers with varying properties depending on the co-monomers used.
Hydrolysis: Nonadecanol and acrylic acid.
Addition Reactions: Haloalkanes or thioethers, depending on the reagents used.
科学的研究の応用
Nonadecyl prop-2-enoate has found applications in various scientific research fields:
Chemistry: Used as a monomer in the synthesis of hydrophobic polymers and copolymers.
Biology: Investigated for its potential use in creating biocompatible coatings and materials.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the formulation of adhesives, coatings, and sealants that require water resistance.
作用機序
The mechanism of action of nonadecyl prop-2-enoate primarily involves its ability to undergo polymerization and form hydrophobic polymers. The long nonadecyl chain provides hydrophobicity, while the acrylate group allows for polymerization. In biological systems, its hydrophobic nature can be leveraged to create barriers or coatings that prevent water penetration.
類似化合物との比較
Similar Compounds
Methyl prop-2-enoate: A smaller ester with similar reactivity but less hydrophobicity due to the shorter alkyl chain.
Ethyl prop-2-enoate: Similar to methyl prop-2-enoate but with a slightly longer alkyl chain, offering marginally increased hydrophobicity.
Butyl prop-2-enoate: Offers better hydrophobic properties compared to methyl and ethyl esters but still less than nonadecyl prop-2-enoate.
Uniqueness
This compound stands out due to its long nonadecyl chain, which imparts significant hydrophobic properties, making it particularly useful in applications requiring water resistance. Its ability to form polymers with unique properties further enhances its versatility in various scientific and industrial applications.
特性
CAS番号 |
143689-78-5 |
|---|---|
分子式 |
C22H42O2 |
分子量 |
338.6 g/mol |
IUPAC名 |
nonadecyl prop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(23)4-2/h4H,2-3,5-21H2,1H3 |
InChIキー |
VABATIYWCXGQQP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)
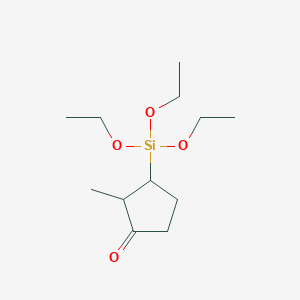
![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
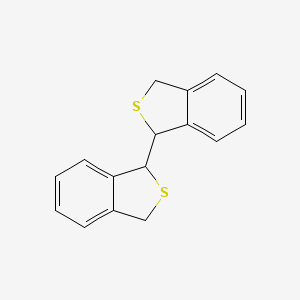

![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)
